molecular formula C13H9ClN2O B8718354 4-(5-chloro-2H-indazol-2-yl)phenol

4-(5-chloro-2H-indazol-2-yl)phenol

Cat. No. B8718354
M. Wt: 244.67 g/mol
InChI Key: YJVTUUPVROXHPT-UHFFFAOYSA-N
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Patent
US08859591B2

Procedure details

4-(5-chloro-2H-indazol-2-yl)phenol was prepared using a method analogous to that described for Intermediate (Q10), starting from 4-methoxyaniline and 5-chloro-2-nitrobenzaldehyde. Yellow solid. 1HNMR (400 MHz Methanol-d4) δ 8.60 (d, J=1.6 Hz, 1H), 7.71-7.75 (m, 3H), 7.65 (d, J=9.2 Hz, 1H), 727 (dd, J=9.2, 2.0 Hz, 1H), 6.95 (d, J=8.8 Hz, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1.[Cl:10][C:11]1[CH:12]=[CH:13][C:14]([N+:19]([O-])=O)=[C:15]([CH:18]=1)[CH:16]=O>>[Cl:10][C:11]1[CH:12]=[CH:13][C:14]2[C:15](=[CH:16][N:7]([C:6]3[CH:8]=[CH:9][C:3]([OH:2])=[CH:4][CH:5]=3)[N:19]=2)[CH:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(=C(C=O)C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=CN(N=C2C=C1)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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